molecular formula C11H9ClN4S B8422083 8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione

8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione

Cat. No.: B8422083
M. Wt: 264.73 g/mol
InChI Key: CRDCLXPFNLLSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1-methyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione is a useful research compound. Its molecular formula is C11H9ClN4S and its molecular weight is 264.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

8-chloro-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-6-thione

InChI

InChI=1S/C11H9ClN4S/c1-6-14-15-10-5-13-11(17)8-4-7(12)2-3-9(8)16(6)10/h2-4H,5H2,1H3,(H,13,17)

InChI Key

CRDCLXPFNLLSCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=S)NC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 8-chloro-5,6-dihydro-1-methyl-4H-s-triazolo[4,3-a][1,4]benzodiazepin-6-one (VIIa) (24.87 g., 0.1 mole) and dry pyridine (1420 ml.) was treated with phosphorus pentasulfide (24.45 g., 0.11 mole) and refluxed for 2.5 hours, under nitrogen. The mixture was cooled, concentrated in vacuo, and the residue mixed with water and chloroform. The mixture was neutralized with sodium bicarbonate and the solid collected by filtration. This solid was washed with chloroform and recrystallized from a chloroform/methanol/ethyl acetate mixture to give 20.31 g., melting point 303°-308° of the titled product (VIIIa). Additional product was obtained from the chloroform filtrates which were washed with brine, dried (Na2SO4) and concentrated. The residue was crystallized from a chloroform/methanol/ethyl acetate mixture to give 2.93 g., melting point 298°-303°; and 0.78 g., melting point 302°-305° of the title compound (VIIIa) (91% overall yield). The analytical sample was recrystallized from methylene chloride/methanol and had: melting point 306°-308°; uv (EtOH) λ max 223 mμ (ε31,500), 316 (7700). The ir and nmr spectra support the proposed structure.
Quantity
24.87 g
Type
reactant
Reaction Step One
Quantity
1420 mL
Type
solvent
Reaction Step One
Quantity
24.45 g
Type
reactant
Reaction Step Two

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